molecular formula C10H8N2O3 B1501535 6-methyl-5-nitroisoquinolin-1(2H)-one

6-methyl-5-nitroisoquinolin-1(2H)-one

Cat. No.: B1501535
M. Wt: 204.18 g/mol
InChI Key: BRWDJCVVUSQDBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-5-nitroisoquinolin-1(2H)-one is a heterocyclic organic compound featuring an isoquinolinone backbone substituted with a methyl group at the 6-position and a nitro group at the 5-position. Isoquinolinone derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

6-methyl-5-nitro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-6-2-3-8-7(9(6)12(14)15)4-5-11-10(8)13/h2-5H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWDJCVVUSQDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101288600
Record name 6-Methyl-5-nitro-1(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101288600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943606-85-7
Record name 6-Methyl-5-nitro-1(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943606-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-5-nitro-1(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101288600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Properties/Applications
6-Methyl-5-nitroisoquinolin-1(2H)-one C₁₀H₈N₂O₃ 204.18 (calculated) 5-NO₂, 6-CH₃ Potential pharmacological activity*
6-Chloro-5-methoxyisoquinolin-1(2H)-one C₁₀H₈ClNO₂ 209.63 5-OCH₃, 6-Cl Intermediate in organic synthesis
6-Methyl-1(2H)-isoquinolinone C₁₀H₉NO 159.18 6-CH₃ Functionalizable scaffold
3,8-Dichlorophenanthridin-6(5H)-one C₁₃H₇Cl₂NO 272.11 3-Cl, 8-Cl Anticancer research

*The nitro group in this compound likely increases polarity and oxidative reactivity compared to methoxy or chloro substituents.

Reactivity and Functionalization

  • Nitro Group: The 5-nitro substituent may render the compound susceptible to reduction (e.g., to an amine) or electrophilic aromatic substitution. In contrast, 6-chloro-5-methoxyisoquinolin-1(2H)-one () is more likely to undergo nucleophilic substitution at the chloro position.
  • Methyl Group: The 6-methyl group in the target compound and its non-nitro analog () could sterically hinder reactions at adjacent positions, a feature absent in smaller substituents like hydrogen or halogens.

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